molecular formula C13H11BrClNO2S B8693720 Benzenesulfonamide, 4-bromo-N-(4-chlorophenyl)-N-methyl- CAS No. 100374-81-0

Benzenesulfonamide, 4-bromo-N-(4-chlorophenyl)-N-methyl-

Katalognummer: B8693720
CAS-Nummer: 100374-81-0
Molekulargewicht: 360.65 g/mol
InChI-Schlüssel: RADMIBNHYAUTFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenesulfonamide, 4-bromo-N-(4-chlorophenyl)-N-methyl- is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a bromine atom, a chlorophenyl group, and a methyl group attached to a benzene ring with a sulfonamide functional group. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 4-bromo-N-(4-chlorophenyl)-N-methyl- typically involves the reaction of 4-bromoaniline with 4-chlorobenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of glacial acetic acid as a solvent and a palladium catalyst to facilitate the coupling reaction . The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of Benzenesulfonamide, 4-bromo-N-(4-chlorophenyl)-N-methyl- may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Benzenesulfonamide, 4-bromo-N-(4-chlorophenyl)-N-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling reactions can produce monosubstituted and bisubstituted products with various functional groups .

Wissenschaftliche Forschungsanwendungen

Benzenesulfonamide, 4-bromo-N-(4-chlorophenyl)-N-methyl- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Benzenesulfonamide, 4-bromo-N-(4-chlorophenyl)-N-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzenesulfonamide, 4-bromo-N-(4-chlorophenyl)-N-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

100374-81-0

Molekularformel

C13H11BrClNO2S

Molekulargewicht

360.65 g/mol

IUPAC-Name

4-bromo-N-(4-chlorophenyl)-N-methylbenzenesulfonamide

InChI

InChI=1S/C13H11BrClNO2S/c1-16(12-6-4-11(15)5-7-12)19(17,18)13-8-2-10(14)3-9-13/h2-9H,1H3

InChI-Schlüssel

RADMIBNHYAUTFV-UHFFFAOYSA-N

Kanonische SMILES

CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.